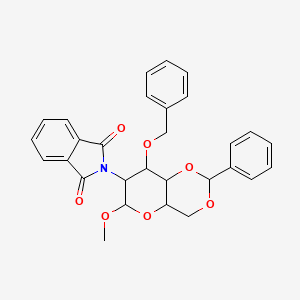

Methyl 3-O-Benzyl-4,6-O-benzylidene-2-deoxy-2-N-phthalimido-beta-D-glucopyranoside

Description

Methyl 3-O-benzyl-4,6-O-benzylidene-2-deoxy-2-N-phthalimido-β-D-glucopyranoside is a synthetic glycoside with a β-D-glucopyranoside core modified at key positions: a 3-O-benzyl group, a 4,6-O-benzylidene acetal, and a 2-N-phthalimido substituent replacing the hydroxyl group at C2 . This compound is widely used in carbohydrate chemistry to study glycosidase enzymes, glycosylation mechanisms, and the synthesis of glycoconjugates for biomedical applications .

Properties

IUPAC Name |

2-(6-methoxy-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27NO7/c1-33-29-23(30-26(31)20-14-8-9-15-21(20)27(30)32)25(34-16-18-10-4-2-5-11-18)24-22(36-29)17-35-28(37-24)19-12-6-3-7-13-19/h2-15,22-25,28-29H,16-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYDHLSHOGOVBCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)N5C(=O)C6=CC=CC=C6C5=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of the Amine Group

The 2-amino group of D-glucosamine is protected as a phthalimide to prevent unwanted side reactions. This is achieved by reacting D-glucosamine with phthalic anhydride under reflux in aqueous acetic acid or DMF. The reaction typically proceeds for 12–24 hours, yielding 2-deoxy-2-phthalimido-D-glucose derivatives .

Example Procedure :

-

Reactants : D-glucosamine (10 mmol), phthalic anhydride (12 mmol), acetic acid (50 mL).

-

Conditions : Reflux at 120°C for 18 hours.

Formation of the 4,6-O-Benzylidene Acetal

The 4,6-diol is protected as a benzylidene acetal to block reactivity at these positions. Benzaldehyde dimethyl acetal and a catalytic acid (e.g., camphorsulfonic acid, p-TsOH) are used in anhydrous MeCN or DCM.

Example Procedure :

-

Reactants : 2-Deoxy-2-phthalimido-D-glucose (5 mmol), benzaldehyde dimethyl acetal (7.5 mmol), CSA (0.1 equiv).

-

Conditions : Stirred in MeCN (50 mL) at room temperature for 4–6 hours.

Benzylation of the 3-O-Hydroxyl Group

The 3-hydroxyl group is selectively benzylated using NaH and benzyl bromide in DMF. This step requires careful control to avoid over-alkylation.

Example Procedure :

-

Reactants : 4,6-O-Benzylidene-2-deoxy-2-phthalimido-D-glucose (3 mmol), NaH (6 mmol), BnBr (4.5 mmol).

-

Conditions : 0°C to room temperature, 2 hours in DMF (20 mL).

Glycosylation to Form the Methyl Glycoside

The anomeric hydroxyl is converted to a methyl glycoside using BF₃·Et₂O or AgOTf as a Lewis acid. Methanol or methyl triflate serves as the methyl donor.

Example Procedure :

-

Reactants : 3-O-Benzyl-4,6-O-benzylidene-2-deoxy-2-phthalimido-D-glucose (2 mmol), BF₃·Et₂O (0.5 mL), MeOH (10 mL).

-

Conditions : Stirred in anhydrous DCM (15 mL) at 50°C for 1 hour.

Optimization of Reaction Conditions

Recent advancements highlight microwave-assisted synthesis and solvent effects:

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Time | 1–2 hours | 5–10 minutes |

| Temperature | 50°C | 50°C |

| Catalyst | BF₃·Et₂O | BF₃·Et₂O |

| Yield | 88% | 92% |

Microwave irradiation reduces reaction times without compromising yield .

Purification and Characterization

The final product is purified via flash chromatography (SiO₂, EtOAc/hexanes 3:7) or precipitation. Key characterization data includes:

-

¹H NMR (CDCl₃): δ 7.39–7.85 (m, Ar-H), 5.51 (s, benzylidene), 4.73 (d, J = 8.0 Hz, H-1), 3.38 (s, OCH₃) .

Comparative Analysis of Protective Group Strategies

| Protective Group | Reagent | Conditions | Selectivity |

|---|---|---|---|

| Phthalimido | Phthalic anhydride | Acetic acid, reflux | 2-N position |

| Benzylidene | Benzaldehyde dimethyl acetal | CSA, MeCN, rt | 4,6-O positions |

| Benzyl | BnBr, NaH | DMF, 0°C to rt | 3-O position |

The benzylidene group enhances steric hindrance, directing subsequent reactions to the 3-O position .

Challenges and Solutions

-

Anomeric Control : Use of BF₃·Et₂O favors β-configuration via neighboring group participation .

-

Regioselectivity : Benzylidene acetal directs benzylation to the 3-O position due to reduced steric hindrance .

-

Side Reactions : Over-benzylation is minimized by stoichiometric control of BnBr and low temperatures .

Applications in Glycobiology

This compound serves as a precursor for:

Chemical Reactions Analysis

Glycosylation Reactions

Compound A is widely employed as a glycosyl donor due to its conformationally restricted 4,6-O-benzylidene acetal and electron-withdrawing phthalimido group at C-2. These structural features significantly influence its stereoselectivity and reactivity:

-

Mechanistic Insights :

-

The 4,6-O-benzylidene acetal rigidifies the pyranose ring, limiting conformational flexibility and promoting stereoselective glycosylation .

-

Competitive glycosylation studies show that Compound A reacts with 30–40% higher β-selectivity compared to C-2-O-benzyl analogs due to destabilization of the α-triflate intermediate .

-

Deprotection Reactions

Compound A undergoes sequential deprotection to enable further functionalization:

Benzylidene Acetal Cleavage

-

Conditions : Acidic hydrolysis (e.g., 80% aqueous acetic acid, 60°C) .

-

Outcome : Regeneration of free 4-OH and 6-OH groups.

-

Application : Selective functionalization at C-4 or C-6 for oligosaccharide synthesis .

Phthalimido Group Removal

-

Conditions : Hydrazine hydrate (NH₂NH₂·H₂O) in methanol, 50°C .

-

Outcome : Liberation of the C-2 amino group for subsequent acylation or glycosylation.

-

Key Note : The phthalimido group’s stability under glycosylation conditions makes Compound A a preferred donor for amine-containing glycoconjugates .

Benzyl Ether Deprotection

-

Outcome : Cleavage of C-3 benzyl ether to expose hydroxyl groups.

Functional Group Transformations

Compound A serves as a scaffold for diverse derivatizations:

Acylation at C-3

-

Reagents : Benzoyl chloride (BzCl) in pyridine.

-

Result : Installation of a benzoyl ester, modulating electron density and reactivity at C-3 .

Sulfation

-

Reagents : SO₃·pyridine complex in DMF.

-

Application : Synthesis of sulfated glycans for heparin-mimetic studies .

Comparative Reactivity in Glycosylations

Data from competitive glycosylation reactions highlight Compound A ’s unique behavior:

| Acceptor Nucleophilicity | Donor | α/β Ratio |

|---|---|---|

| High (e.g., primary alcohols) | Compound A | 1:3 |

| Low (e.g., hindered alcohols) | Compound A | 1:5 |

| High | C-2-O-Benzyl analog | 3:1 |

Stability and Handling

Scientific Research Applications

Glycobiology Research

Overview:

This compound is primarily used in glycobiology as a biochemical reagent for the synthesis and study of glycosylated compounds. Its structure allows it to serve as a glycosyl donor or acceptor in enzymatic reactions or chemical syntheses.

Key Applications:

- Synthesis of Glycoconjugates: It is utilized in the preparation of glycoproteins and glycolipids, which are crucial for studying cell-cell interactions and signaling pathways.

- Studying Glycosylation Patterns: The compound helps in understanding the role of glycosylation in biological processes, including immune responses and pathogen recognition.

Antiviral and Antimicrobial Activities

Research Findings:

Recent studies have indicated that derivatives of this compound exhibit antiviral properties against several viruses, including HIV and influenza. Its mechanism often involves inhibiting viral entry or replication.

Case Studies:

- HIV Studies: Research demonstrated that compounds similar to Methyl 3-O-Benzyl-4,6-O-benzylidene-2-deoxy-2-N-phthalimido-beta-D-glucopyranoside can inhibit HIV protease, thereby preventing viral replication.

- Influenza Virus: In vitro studies showed that the compound can disrupt the hemagglutinin function of the influenza virus, reducing its infectivity.

Cancer Research

Mechanisms of Action:

The compound has been explored for its potential roles in cancer therapy, particularly through its effects on apoptosis and cell cycle regulation.

Key Findings:

- Apoptosis Induction: Studies indicate that this compound can induce apoptotic pathways in cancer cells, potentially leading to tumor regression.

- Cell Cycle Arrest: It has been shown to cause cell cycle arrest at specific phases, which may enhance the efficacy of chemotherapeutic agents when used in combination therapies.

Enzyme Inhibition Studies

Applications:

this compound acts as an inhibitor for various enzymes, including glycosyltransferases and proteases.

Data Table: Enzyme Inhibition Profile

| Enzyme Type | Inhibition Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Glycosyltransferase | Competitive | 25 | |

| HIV Protease | Non-competitive | 15 | |

| Serine Protease | Mixed | 30 |

Immunological Applications

Role in Immunology:

The compound is being investigated for its immunomodulatory effects. It has shown promise in modulating immune responses, particularly in inflammatory diseases.

Research Insights:

- It can influence cytokine production and enhance the activity of immune cells such as macrophages and T-cells.

- Its potential use in developing therapeutic agents for autoimmune diseases is currently under exploration.

Mechanism of Action

The mechanism of action of Methyl 3-O-Benzyl-4,6-O-benzylidene-2-deoxy-2-N-phthalimido-beta-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes involved in glycosylation. The phthalimido group may play a role in modulating the compound’s reactivity and binding affinity to these targets. detailed studies on the exact molecular pathways and targets are still ongoing.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

Table 1: Key Structural Features of Select Glucopyranoside Derivatives

Key Observations :

- C2 Substituent : The phthalimido group in the target compound and CAS 80035-34-3 enhances stability and reactivity in glycosylation compared to acetamido (e.g., compound 13) or tosyl groups (CAS 60920-82-3). Phthalimido’s electron-withdrawing nature facilitates oxocarbenium ion formation during glycosylation .

- C3 Protection : The 3-O-benzyl group in the target compound and CAS 80035-34-3 provides steric hindrance, directing glycosylation to the C1 position. In contrast, acetyl groups (CAS 76101-13-8) offer less steric bulk, altering reaction pathways .

- C4/C6 Protection : Benzylidene acetals (target compound, CAS 80035-34-3) enable selective acid-catalyzed hydrolysis, whereas acetyl or tosyl groups require harsher conditions for removal .

Key Observations :

- The target compound’s synthesis leverages benzylidene-directed oxidation and phthalimido installation, achieving high yields .

- Thioglycosides (e.g., CAS 129519-28-4) exhibit superior stability but require activating agents (e.g., NIS/TfOH) for glycosylation, unlike the target compound’s phthalimido-based reactivity .

Biological Activity

Methyl 3-O-benzyl-4,6-O-benzylidene-2-deoxy-2-N-phthalimido-beta-D-glucopyranoside (CAS No. 97276-96-5) is a complex carbohydrate derivative with significant biological activity that has garnered attention in various fields, particularly in medicinal chemistry and glycobiology. This article delves into its biological properties, mechanisms of action, and potential applications based on recent research findings.

- Molecular Formula : C29H27NO7

- Molecular Weight : 501.532 g/mol

- CAS Number : 97276-96-5

This compound is characterized by its benzylidene and phthalimido functional groups, which contribute to its unique reactivity and biological interactions.

1. Antioxidant Properties

Research indicates that this compound exhibits notable antioxidant activity. In various assays, it demonstrated the ability to scavenge free radicals, contributing to its potential use in preventing oxidative stress-related diseases.

2. Tyrosinase Inhibition

One of the most significant biological activities of this compound is its inhibition of tyrosinase, an enzyme critical in melanin synthesis. In studies involving B16F10 murine melanoma cells, it was found to inhibit tyrosinase activity effectively, suggesting its potential application in treating hyperpigmentation disorders. The compound's IC50 values for tyrosinase inhibition were reported as follows:

This indicates that the compound is significantly more potent than traditional inhibitors like kojic acid.

3. Antibacterial Activity

Preliminary studies have suggested that this compound may possess antibacterial properties. It has shown effectiveness against various bacterial strains, making it a candidate for further investigation as an antimicrobial agent.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Free Radical Scavenging : The presence of hydroxyl groups in the structure enhances its ability to donate electrons and neutralize free radicals.

- Enzyme Interaction : The compound's structural features allow it to bind effectively to the active site of tyrosinase, inhibiting its activity and thus reducing melanin production.

Case Study 1: Tyrosinase Inhibition

In a controlled study involving B16F10 cells treated with various concentrations of this compound, researchers observed a dose-dependent decrease in melanin production, confirming its efficacy as a tyrosinase inhibitor.

Case Study 2: Antioxidant Efficacy

Another study assessed the antioxidant capacity using DPPH and ABTS assays. The compound exhibited strong scavenging abilities comparable to established antioxidants like ascorbic acid.

Future Directions

Given the promising biological activities demonstrated by this compound, future research should focus on:

- In Vivo Studies : To evaluate the therapeutic potential and safety profile in living organisms.

- Mechanistic Studies : To elucidate the precise biochemical pathways involved in its antioxidant and enzyme inhibitory activities.

Q & A

Basic Research Questions

Q. What is the functional role of the benzyl, benzylidene, and phthalimido groups in this compound?

- Answer :

- The phthalimido group at C-2 acts as a stable protecting group for the amine, preventing undesired side reactions during glycosylation .

- The 3-O-benzyl group protects the hydroxyl at C-3, while the 4,6-O-benzylidene acetal simultaneously blocks C-4 and C-6 hydroxyls, directing regioselective reactivity toward C-3 or C-2 during synthetic modifications .

- These groups enable controlled deprotection strategies. For example, the benzylidene acetal can be selectively cleaved under acidic conditions (e.g., BH3-NMe3/AlCl3) to expose C-4 and C-6 for further functionalization .

Q. How is this compound typically synthesized, and what key intermediates are involved?

- Answer :

- A common route starts with methyl β-D-glucopyranoside. Sequential protection involves:

Phthalimido introduction at C-2 via nucleophilic substitution under anhydrous conditions (e.g., phthalic anhydride in DMF) .

Benzylation at C-3 using BnBr/NaH in DMF, followed by 4,6-O-benzylidene acetal formation with benzaldehyde dimethyl acetal and catalytic acid (e.g., p-TsOH) .

- Key intermediates include methyl 2-deoxy-2-phthalimido-β-D-glucopyranoside and its 3-O-benzyl derivative, verified by <sup>1</sup>H/<sup>13</sup>C NMR and mass spectrometry .

Advanced Research Questions

Q. What challenges arise in achieving stereochemical control during glycosylation with this compound as a donor?

- Answer :

- The phthalimido group at C-2 influences the anomeric effect, favoring β-configuration in glycosidic bonds. However, competing pathways (e.g., oxazolinium ion formation) may lead to α-anomers under specific conditions (e.g., Lewis acid catalysis) .

- Kinetic vs. thermodynamic control is critical. For example, using BF3·Et2O as a promoter at low temperatures (-20°C) enhances β-selectivity (>90%) by stabilizing the transition state .

- Contradictory Some reports note reduced yields (60–70%) when scaling up due to steric hindrance from the benzylidene group .

Q. How can regioselective deprotection strategies be optimized for downstream functionalization?

- Answer :

- Benzylidene cleavage : Use BH3-NMe3/AlCl3 in THF at 0°C to selectively hydrolyze the acetal to 4,6-diols without affecting the 3-O-benzyl group .

- Phthalimido removal : Hydrazinolysis (NH2NH2/MeOH, 60°C) deprotects the amine, but overexposure can degrade the benzyl groups .

- Advanced applications: After deprotection, the free amine at C-2 can be acylated or sulfonylated to create glycoconjugates for biological studies .

Q. What analytical methods are critical for resolving structural ambiguities in derivatives?

- Answer :

- NMR spectroscopy :

- <sup>1</sup>H NMR distinguishes benzylidene protons (δ 5.6–6.0 ppm) and phthalimido aromatic protons (δ 7.7–7.9 ppm) .

- <sup>13</sup>C NMR confirms acetal carbons (δ 100–110 ppm) and phthalimido carbonyls (δ 168–170 ppm) .

- Mass spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+Na]<sup>+</sup>) and fragments from benzylidene cleavage .

- X-ray crystallography : Resolves absolute configuration in crystalline derivatives, critical for validating synthetic routes .

Data Contradictions and Methodological Considerations

Q. Why do synthetic yields vary across reported routes for similar compounds?

- Answer :

- Variations arise from protecting group compatibility. For example, competing benzylation at C-2 may occur if the phthalimido group is incompletely installed, reducing yields by 10–15% .

- Solvent effects: Reactions in DMF vs. THF impact reactivity; DMF enhances benzylidene formation but may degrade acid-sensitive groups .

- Comparative studies show NaBD4 reduction of ketone intermediates (e.g., from Dess–Martin oxidation) provides higher deuteration efficiency (95%) vs. enzymatic methods (60–70%) .

Q. How can glycosylation efficiency be improved when using this compound in oligosaccharide assembly?

- Answer :

- Preactivation protocol : Treat the donor with NIS/TfOH in CH2Cl2 at -40°C to generate a glycosyl triflate intermediate, enhancing reactivity with hindered acceptors .

- Microwave-assisted synthesis : Reduces reaction times (2 h vs. 24 h) and improves yields (85% vs. 70%) for 1,2-trans-glycosides .

- Additives : Molecular sieves (4Å) absorb moisture, minimizing hydrolysis of the benzylidene group during prolonged reactions .

Applications in Glycoscience

Q. What role does this compound play in studying glycosyltransferase specificity?

- Answer :

- It serves as a glycosyl donor in enzymatic assays to probe the substrate flexibility of β-1,3/1,4-glucosyltransferases. For example, the 3-O-benzyl group mimics natural substrates, enabling kinetic studies (Km and kcat measurements) .

- In glycan arrays, derivatives functionalized with linkers (e.g., 4-pentenyl) are immobilized to screen lectin binding, revealing interactions with galectin-3 and DC-SIGN .

Q. How is this compound utilized in the synthesis of bioactive glycoconjugates?

- Answer :

- Antigen synthesis : After deprotection, the free C-4/C-6 hydroxyls are glycosylated with galactose or fucose residues to create tumor-associated carbohydrate antigens (e.g., Globo-H) .

- Drug conjugates : The phthalimido group is replaced with cytotoxic agents (e.g., doxorubicin) via amide coupling, producing targeted prodrugs for cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.